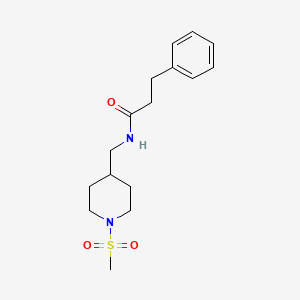

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNVDGWGGXRIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction. Starting materials such as 4-piperidone can be used, which undergoes reductive amination with methylsulfonyl chloride to introduce the methylsulfonyl group.

Attachment of the Phenylpropanamide Moiety: The intermediate piperidine derivative is then reacted with 3-phenylpropanoic acid or its derivatives. This step often involves coupling reactions facilitated by reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

Reduction: The amide bond can be reduced to form amines under specific conditions using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) can be employed.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the presence of the methylsulfonyl group could influence its biological activity, potentially leading to new therapeutic agents.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring might engage in hydrogen bonding or hydrophobic interactions, while the methylsulfonyl group could participate in polar interactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs with piperidine or related heterocycles and amide functionalities (Table 1). Key differences lie in substituents, linker groups, and additional rings, which impact physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison

Key Observations and Research Findings

In contrast, the chloro substituent in may increase electrophilicity, altering reactivity.

Impact of Linker and Heterocycles :

- Compound 7e incorporates a triazole ring, which is absent in the main compound. Triazoles often improve metabolic stability and binding affinity in medicinal chemistry.

- Ethoxy linkers in 12f and 12g may enhance flexibility and solubility, whereas the rigid dienamide in 16d could limit conformational freedom.

Physicochemical Properties: Higher melting points in 12f (116.8°C) and 12g (163.6°C) suggest crystalline stability, likely due to hydrogen bonding from amide groups. The main compound’s methylsulfonyl group may further elevate melting points compared to non-sulfonated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.